molecular formula C19H17FN4O2S2 B2506996 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide CAS No. 392297-76-6

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Cat. No.: B2506996
CAS No.: 392297-76-6
M. Wt: 416.49
InChI Key: MQXMTZLRNLLQOW-UHFFFAOYSA-N
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Description

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Neuroprotective Activities

A notable study highlights the anticancer activity of a derivative, emphasizing its efficacy against tumor cells derived from nervous system cancers (such as medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma) as well as peripheral cancers, including colon adenocarcinoma and lung carcinoma. The compound exhibited an anticancer effect by inhibiting cell division and migration, alongside showcasing a trophic effect in neuronal cell cultures without affecting the viability of normal cells. Furthermore, its neuroprotective activity was observed in neuronal cultures exposed to neurotoxic agents, indicating its potential for further investigation in neuroprotection and oncology (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Photodynamic Therapy for Cancer Treatment

Research into the applications of thiadiazole derivatives for photodynamic therapy (PDT) reveals the synthesis of new zinc phthalocyanine compounds substituted with thiadiazole moieties. These compounds demonstrate significant potential as Type II photosensitizers for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make them promising candidates for further exploration in the realm of PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Another avenue of research involves the microwave-assisted synthesis of hybrid molecules incorporating thiadiazole moieties, which have been evaluated for their antimicrobial, antilipase, and antiurease activities. Certain compounds in this category have shown promise by exhibiting good to moderate antimicrobial activity against a range of test microorganisms, highlighting the compound's potential for antimicrobial applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Spectroscopic and Theoretical Investigations

Further studies include spectroscopic and theoretical investigations into the fluorescence effects of thiadiazole derivatives, which have implications for their use in biological and medicinal applications. The observed dual fluorescence effects, depending on structural composition and specific molecular aggregation, suggest potential applications of these compounds as ideal fluorescence probes. Such properties are crucial for applications in biology and molecular medicine, offering a pathway for the development of new diagnostic tools and therapeutic agents (Budziak et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiadiazole derivatives have been studied for their anticancer properties .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising biological activity, it could be further optimized and studied for potential therapeutic applications .

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-5-3-14(20)4-6-15/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXMTZLRNLLQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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